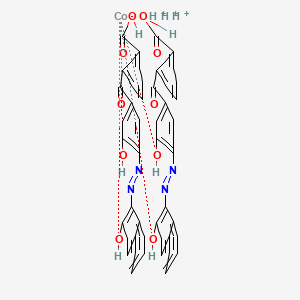
Trihydrogen bis(2-(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)benzoyl)benzoato(3-))cobaltate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]benzoyl]benzoato(3-)]cobaltate(3-) is a complex coordination compound that features a cobalt center coordinated with two azo-linked benzoate ligands. This compound is known for its vibrant color and is often used in various chemical applications due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]benzoyl]benzoato(3-)]cobaltate(3-) typically involves the reaction of cobalt salts with azo-linked benzoate ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]benzoyl]benzoato(3-)]cobaltate(3-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Applications De Recherche Scientifique
Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]
Propriétés
Numéro CAS |
93820-14-5 |
|---|---|
Formule moléculaire |
C48H35CoN4O10+3 |
Poids moléculaire |
886.7 g/mol |
Nom IUPAC |
cobalt;hydron;2-[3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoyl]benzoic acid |
InChI |
InChI=1S/2C24H16N2O5.Co/c2*27-20-12-10-14-5-1-2-6-16(14)22(20)26-25-19-11-9-15(13-21(19)28)23(29)17-7-3-4-8-18(17)24(30)31;/h2*1-13,27-28H,(H,30,31);/p+3 |
Clé InChI |
OSWKSVSUTAYWMF-UHFFFAOYSA-Q |
SMILES canonique |
[H+].[H+].[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O)O)O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


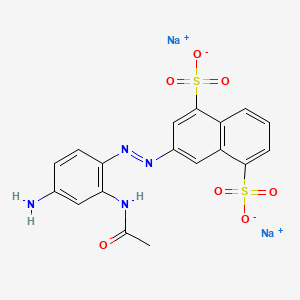
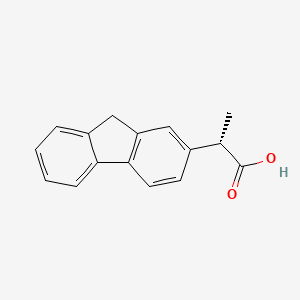
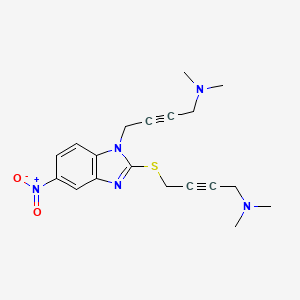
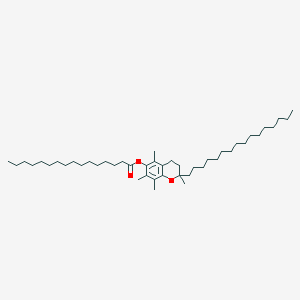

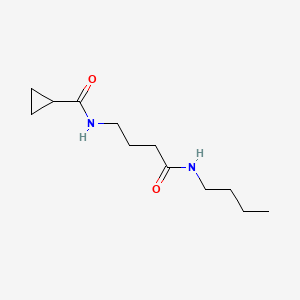

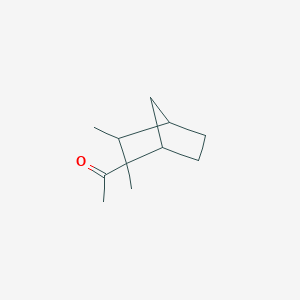
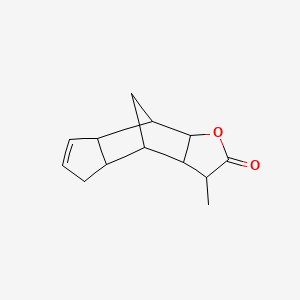
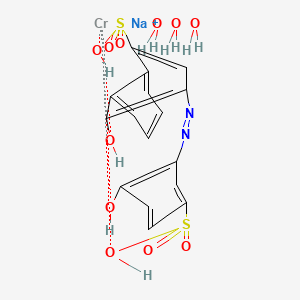
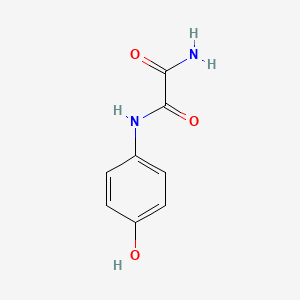
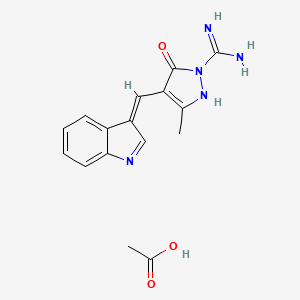
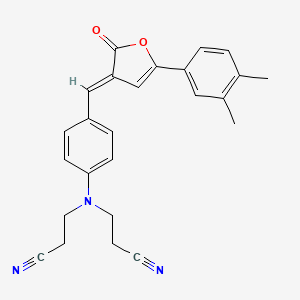
![N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide](/img/structure/B12700734.png)
